1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane
Description
1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
1,3,3-trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2/c1-5-8-19-9-6-15(7-10-19)20-14-18(4)12-16(20)11-17(2,3)13-18/h15-16H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNMBPZRXEFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CC3(CC2CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane involves several steps. One common method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair . By inhibiting PARP, the compound can enhance the efficacy of certain cancer treatments.
Comparison with Similar Compounds
1,3,3-Trimethyl-6-(1-propylpiperidin-4-yl)-6-azabicyclo[3.2.1]octane can be compared with other similar compounds such as:
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a sulfur atom, which imparts different chemical properties.
1,3,3-Trimethylindolino-6’-(1-piperidinyl)spironaphthoxazine: This compound has a similar piperidine ring but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the propylpiperidinyl group, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
